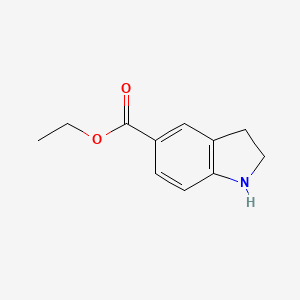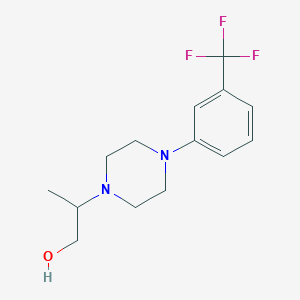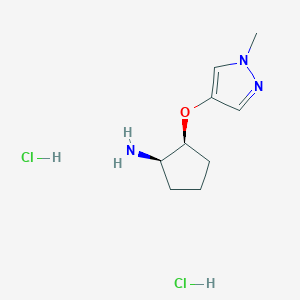
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is a synthetic organic compound It features a cyclopentane ring substituted with an amine group and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution or reductive amination.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through etherification or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrazole moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an alkyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the cyclopentane or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety might play a key role in binding to these targets, while the cyclopentane ring provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine
- Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine monohydrochloride
Uniqueness
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups, which may influence its solubility, stability, and biological activity.
Propriétés
Formule moléculaire |
C9H17Cl2N3O |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 |
Clé InChI |
PWUODWXXXCVKML-BPRGXCPLSA-N |
SMILES isomérique |
CN1C=C(C=N1)O[C@H]2CCC[C@H]2N.Cl.Cl |
SMILES canonique |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


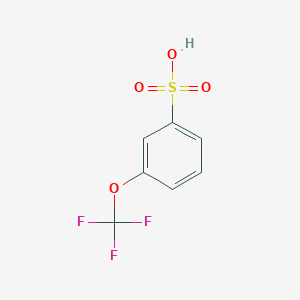
![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)
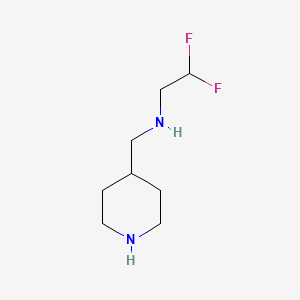
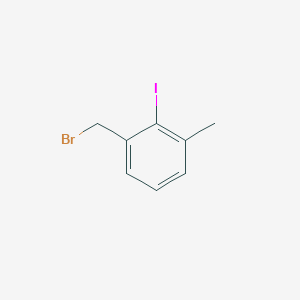


![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)


![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)

![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)
